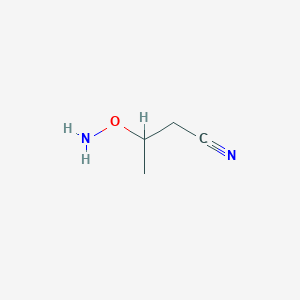
3-(Aminooxy)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminoxy butyronitrile is an organic compound with the molecular formula C₄H₇NO It is a nitrile derivative that contains an aminoxy group (-ONH₂) attached to the butyronitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-aminoxy butyronitrile typically involves the reaction of butyronitrile with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butyronitrile+Hydroxylamine→3-Aminoxy Butyronitrile
Industrial Production Methods: Industrial production of 3-aminoxy butyronitrile may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. The exact methods can vary depending on the manufacturer and the desired scale of production.
Types of Reactions:
Oxidation: 3-Aminoxy butyronitrile can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert 3-aminoxy butyronitrile into corresponding amines or other reduced forms.
Substitution: The aminoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
3-Aminoxy butyronitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-aminoxy butyronitrile exerts its effects involves interactions with molecular targets and pathways. The aminoxy group can form hydrogen bonds and other interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
3-Aminocrotononitrile: Another nitrile derivative with similar structural features.
Butyronitrile: The parent compound without the aminoxy group.
Aminobutyronitrile: A related compound with an amino group instead of an aminoxy group.
Uniqueness: 3-Aminoxy butyronitrile is unique due to the presence of the aminoxy group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This functional group allows for specific interactions and reactions that are not possible with other similar compounds.
Propiedades
Número CAS |
1000342-86-8 |
|---|---|
Fórmula molecular |
C4H8N2O |
Peso molecular |
100.12 g/mol |
Nombre IUPAC |
3-aminooxybutanenitrile |
InChI |
InChI=1S/C4H8N2O/c1-4(7-6)2-3-5/h4H,2,6H2,1H3 |
Clave InChI |
VUIHTBYGRDVRDE-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#N)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



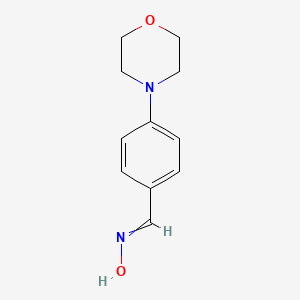
![6-bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11821866.png)

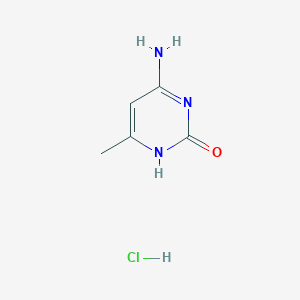

![N-[[5-(2-methylcyclopropyl)furan-2-yl]methylidene]hydroxylamine](/img/structure/B11821891.png)
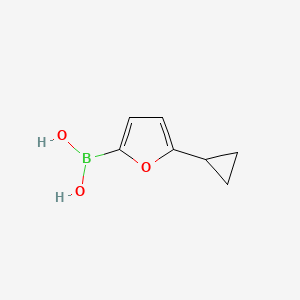
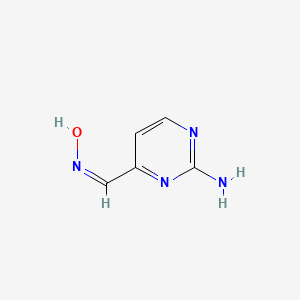

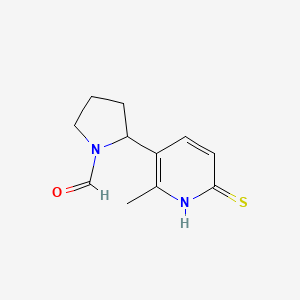
![tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11821940.png)
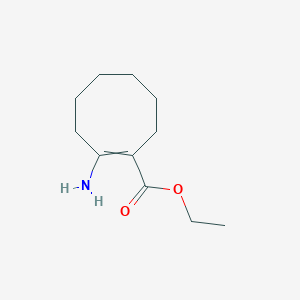
![N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B11821956.png)
